2-(3-Fluoro-6-methylphenyl)-2-propanol
Description
2-(3-Fluoro-6-methylphenyl)-2-propanol is a fluorinated aromatic alcohol with a secondary alcohol group attached to a substituted phenyl ring. The phenyl ring features a fluorine atom at the 3-position and a methyl group at the 6-position.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZKYMLZVIUNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277965 | |
| Record name | 5-Fluoro-α,α,2-trimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83208-07-5 | |
| Record name | 5-Fluoro-α,α,2-trimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83208-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-α,α,2-trimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-6-methylphenyl)-2-propanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-6-methylphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-fluoro-6-methylbenzaldehyde or 3-fluoro-6-methylacetophenone.
Reduction: Formation of 2-(3-fluoro-6-methylphenyl)propane.
Substitution: Formation of 2-(3-azido-6-methylphenyl)-2-propanol or 2-(3-methoxy-6-methylphenyl)-2-propanol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a precursor in the synthesis of pharmaceuticals. Its chiral nature allows it to serve as an important building block in the design of biologically active molecules. For instance, it can be utilized in the development of selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents targeting neurological disorders.
2. Opioid Receptor Modulation
Research indicates that compounds similar to 2-(3-Fluoro-6-methylphenyl)-2-propanol can act as modulators of the μ-opioid receptor (MOR). Studies have shown that the introduction of fluorinated phenyl groups can enhance the binding affinity and selectivity towards MOR, making them suitable candidates for developing safer analgesics with reduced side effects compared to traditional opioids .
Organic Synthesis Applications
1. Chiral Resolution
The compound has been employed in chiral resolution processes, where it serves as a standard or reference material for assessing the enantioselectivity of various chiral separation techniques. Utilizing high-performance liquid chromatography (HPLC) with chiral stationary phases, researchers have successfully resolved enantiomers of related aromatic alcohols, demonstrating its utility in analytical chemistry .
2. Synthesis of Complex Molecules
As a versatile intermediate, this compound can be utilized in multi-step organic syntheses to construct complex molecules. Its ability to undergo various functional group transformations makes it an attractive candidate for synthetic chemists aiming to develop novel compounds with specific biological activities.
Case Studies
Case Study 1: Synthesis of SSRIs
In a study focused on synthesizing selective serotonin reuptake inhibitors, researchers utilized this compound as a chiral building block. The compound's fluorine substitution was found to significantly enhance the pharmacological profile of the resulting SSRIs, improving their efficacy and reducing side effects compared to existing medications.
Case Study 2: Chiral HPLC Analysis
A comprehensive analysis was conducted using HPLC to evaluate the enantioselectivity of various compounds, including this compound. The results indicated that this compound exhibited high resolution when paired with specific chiral stationary phases, confirming its role as an effective standard in chiral chromatography .
Data Tables
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-6-methylphenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 2-(3-Fluoro-6-methylphenyl)-2-propanol, differing in substituents or functional groups:
Physicochemical Properties
- Fluorine Substitution: The 3-fluoro group in the target compound increases electronegativity and dipole moment compared to non-fluorinated analogs like 2-phenyl-2-propanol. This enhances solubility in polar solvents and may elevate boiling points (as seen in 2-fluorophenol derivatives) .
- This could also lower solubility in aqueous media .
- Alcohol Functionality: As a secondary alcohol, the compound is less acidic than primary alcohols (e.g., 2-fluorophenol) but more stable against oxidation compared to allylic alcohols (e.g., 3-phenylpropene) .
Biological Activity
2-(3-Fluoro-6-methylphenyl)-2-propanol is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a fluorinated aromatic ring and a secondary alcohol functional group, which enhances its interaction with biological targets. The fluorination often improves the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the hydroxyl group allows the compound to form hydrogen bonds, potentially affecting enzyme activity and receptor binding. The fluorine atom contributes to increased lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity.
- Increased Lipophilicity : The fluorine atom enhances the compound's ability to cross cell membranes, which is crucial for its biological activity.
- Enzyme Interaction : Preliminary studies suggest that similar fluorinated compounds can act as inhibitors or substrates for specific enzymes, impacting various biochemical pathways .
Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Fluorinated compounds have been noted for their antimicrobial effects, which may extend to this compound as well.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, suggesting that this compound may also possess such properties.
- Antiviral Activity : Some studies have highlighted the antiviral potential of phenolic compounds, indicating a possible role for this compound in combating viral infections .
Case Studies and Research Findings
- Antiviral Studies : A study identified several phenolic compounds that inhibited the SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication. While this study did not directly test this compound, it suggests that structurally similar compounds may exhibit comparable antiviral properties .
- Enzyme Inhibition : Investigations into enzyme kinetics have shown that fluorinated phenolic compounds often act as effective inhibitors. This aligns with the expected behavior of this compound, given its structural attributes .
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(3-Fluoro-6-methylphenyl)-2-propanol | Antimicrobial, Anti-inflammatory | Hydrogen bonding, Lipophilicity |
| 2-(3-Chloro-6-methylphenyl)-2-propanol | Antimicrobial | Similar mechanism involving halogen effects |
| 4-Hydroxybenzaldehyde | Antiviral | Inhibition of viral proteases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
